molecular formula C20H20F3N3O5S B2832650 N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide CAS No. 869071-86-3

N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide

Cat. No.: B2832650
CAS No.: 869071-86-3
M. Wt: 471.45
InChI Key: LGIAZKMBWCMTNF-UHFFFAOYSA-N
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Description

N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide is a useful research compound. Its molecular formula is C20H20F3N3O5S and its molecular weight is 471.45. The purity is usually 95%.
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Scientific Research Applications

Novel Insecticides

Flubendiamide, a compound with a unique chemical structure including a sulfonylalkyl group and fluorination, exhibits strong insecticidal activity against lepidopterous pests, including resistant strains. Its novel mode of action, characterized by discriminative contraction of the larval body, distinguishes it from commercial insecticides, making it a promising agent for integrated pest management programs (Tohnishi et al., 2005).

Sulfoxidation of Alkenes and Alkynes

The synthesis of sulfoxides, important functional molecules, can be achieved through a short-route synthesis involving thiols and alkenes or alkynes under mild, metal-free conditions using N-Fluorobenzenesulfonimide (NFSI) as both a radical initiator and an efficient oxidant. This method avoids over-oxidation to sulfones, showcasing the versatility of fluorinated sulfonyl compounds in organic synthesis (Zhang et al., 2016).

Oxidative Enantioselective α-Fluorination

The first study on oxidative enantioselective α-fluorination of simple aliphatic aldehydes, facilitated by N-heterocyclic carbene catalysis using N-fluorobis(phenyl)sulfonimide, illustrates the compound's role in enabling direct C-F bond formation at the α position of aliphatic aldehydes. This process overcomes challenges like competitive difluorination, proceeding with high to excellent enantioselectivities (Li, Wu, & Wang, 2014).

Antibacterial Agents

Sulfone derivatives containing 1,3,4-oxadiazole moieties have been identified as effective inhibitors against rice bacterial leaf blight. These compounds, particularly 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole, demonstrated better antibacterial activity than commercial agents, suggesting their potential as novel antibacterial agents for agricultural applications (Shi et al., 2015).

Electrophoretic and Biocompatible Polymers

The use of perfluoroalkanesulfoneimides as initiators for polymerization of 2-oxazolines led to the synthesis of electrophoretic and biocompatible poly(2-oxazoline)s. These polymers, containing pendant sulfone groups, can be selectively coated on stainless-steel anodes and hybridized with bioactive glass for potential biomedical applications, such as in biomaterials and tissue engineering (Hayashi & Takasu, 2015).

Properties

IUPAC Name

N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O5S/c21-14-4-2-13(3-5-14)11-24-19(27)20(28)25-12-18-26(8-1-9-31-18)32(29,30)17-10-15(22)6-7-16(17)23/h2-7,10,18H,1,8-9,11-12H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIAZKMBWCMTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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